molecular formula C17H14N4O3 B12904253 N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 88277-66-1

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide

Cat. No.: B12904253
CAS No.: 88277-66-1
M. Wt: 322.32 g/mol
InChI Key: MSOAHHSZDLTBGQ-UHFFFAOYSA-N
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Description

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide, with the CAS Number 88277-66-1, is a chemical compound with the molecular formula C17H14N4O3 and a molecular weight of 322.32 g/mol . This benzamide derivative is a key structural analog of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGluR5) . Research into related N-(1-phenyl-1H-pyrazol-5-yl)benzamides has demonstrated that electronegative substituents, such as a nitro group, on the benzamide ring system are critical for enhancing potency in potentiating mGluR5-mediated responses in assays such as glutamate-induced calcium release in rat cortical astrocytes . This makes it a valuable chemical tool for neuroscientists studying the function and pharmacology of the mGluR5 receptor, which is a target for investigating conditions like anxiety, depression, and Fragile X syndrome. The compound also serves as a versatile synthetic intermediate in organic chemistry. It is a known precursor in multi-step synthesis, for instance, in the preparation of diazonium salt intermediates that can undergo unique transformations to yield complex spiro-isoindoline derivatives, rather than typical Sandmeyer or Pschorr reaction products . This compound is supplied for Research Use Only. It is strictly intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

88277-66-1

Molecular Formula

C17H14N4O3

Molecular Weight

322.32 g/mol

IUPAC Name

N-methyl-2-nitro-N-(2-phenylpyrazol-3-yl)benzamide

InChI

InChI=1S/C17H14N4O3/c1-19(17(22)14-9-5-6-10-15(14)21(23)24)16-11-12-18-20(16)13-7-3-2-4-8-13/h2-12H,1H3

InChI Key

MSOAHHSZDLTBGQ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=NN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, acidic conditions.

Major Products

    Reduction: N-Methyl-2-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzoic acid.

Mechanism of Action

The mechanism of action of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The pyrazole ring can also interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide include:

Compound Name Substituents on Benzamide/Pyrazole Key Functional Groups Biological Activity Reference ID
This compound 2-NO₂, N-CH₃ on benzamide; 1-phenyl pyrazole Nitro, methyl, phenyl Under investigation [Hypothetical]
N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)benzamide 3-tert-butyl on pyrazole tert-butyl c-MET inhibition (IC₅₀: <100 nM)
4-cinnamamido-N-(1-phenyl-1H-pyrazol-5-yl)benzamide 4-cinnamamido on benzamide Cinnamamide, phenyl Antibiofilm (Candida albicans)
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide 2-hexanoylamino, 4-carboxyphenyl Long acyl chain, carboxylic acid PCAF HAT inhibition (~67%)
N-Benzyl-2-methyl-4-nitropyrazole-3-carboxamide N-benzyl, 4-NO₂ on pyrazole Nitro, benzyl Not reported

Key Observations :

  • Electron-Withdrawing vs. Bulky Groups : The nitro group in the target compound contrasts with the tert-butyl group in c-MET inhibitors (e.g., ). While nitro groups enhance electrophilicity, tert-butyl groups improve hydrophobic interactions in enzyme binding pockets.
  • Antibiofilm Activity : The cinnamamido derivative () demonstrated antibiofilm efficacy against Candida albicans (70% yield, mp 195–197°C), suggesting that extended conjugated systems may enhance microbial targeting.
  • Enzyme Inhibition : Acylated benzamides (e.g., ) showed PCAF HAT inhibition (67–79%), with activity dependent on acyl chain length and carboxylate positioning.

Physicochemical Properties

Property Target Compound (Hypothetical) 4-cinnamamido Derivative tert-butyl c-MET Inhibitor
Melting Point (°C) ~190–200 (estimated) 195–197 Not reported
Key IR Peaks (cm⁻¹) ~1670 (C=O), 1520 (NO₂) 1741 (C=O), 1679 (C=O) Not reported
NMR Shifts (δ, ppm) Aromatic: ~7.3–8.0 Pyrazole H3: 6.48 Pyrazole signals: ~6.5–7.5

Biological Activity

N-Methyl-2-nitro-N-(1-phenyl-1H-pyrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the compound's synthesis, biological screening, and mechanisms of action, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The compound this compound can be synthesized through various chemical reactions involving pyrazole derivatives. The structural formula can be represented as follows:

C13H12N4O2\text{C}_{13}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This compound features a nitro group and a pyrazole moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have shown promising results against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) with IC50 values indicating effective inhibition of cell growth (IC50 values ranging from 3.79 to 42.30 µM) .

Cell Line IC50 Value (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells and inhibition of specific signaling pathways associated with tumor growth. The presence of the nitro group is believed to enhance electron affinity, contributing to the compound's reactivity and potential as an anticancer agent.

Antimicrobial Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antimicrobial activity. Studies have reported that pyrazole derivatives demonstrate varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Zone of Inhibition (mm) Reference
E. coli15
S. aureus12
P. mirabilis10

Case Studies

Several case studies have examined the biological activity of pyrazole derivatives:

  • Anticancer Screening : A study conducted by Bouabdallah et al. demonstrated significant cytotoxic potential in various cancer cell lines using pyrazole-based compounds, with notable IC50 values indicating effective treatment options for specific cancers .
  • Antimicrobial Efficacy : Another investigation focused on antimicrobial activity revealed that certain pyrazole derivatives exhibited substantial inhibition against bacterial strains, suggesting their potential use as therapeutic agents against infections .

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